molecular formula C19H17N3O B10985149 N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide

N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide

Katalognummer: B10985149
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: QZLRLCSGORELEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-Indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide is a bis-indole acetamide derivative characterized by two indole moieties linked via an acetamide bridge. The first indole ring (position 6) is substituted with an acetamide group, while the second indole (position 1) carries a methyl group. Its molecular formula is C₂₀H₁₈N₄O, with a molecular weight of 330.39 g/mol. The presence of dual indole systems and the methyl substituent may enhance its lipophilicity and binding affinity compared to simpler indole analogs .

Eigenschaften

Molekularformel

C19H17N3O

Molekulargewicht

303.4 g/mol

IUPAC-Name

N-(1H-indol-6-yl)-2-(5-methylindol-1-yl)acetamide

InChI

InChI=1S/C19H17N3O/c1-13-2-5-18-15(10-13)7-9-22(18)12-19(23)21-16-4-3-14-6-8-20-17(14)11-16/h2-11,20H,12H2,1H3,(H,21,23)

InChI-Schlüssel

QZLRLCSGORELEF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chloroacetylation of 1H-Indol-6-Amine

The foundational step in synthesizing N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide involves preparing 2-chloro-N-(1H-indol-6-yl)acetamide. This intermediate is synthesized via the reaction of 1H-indol-6-amine with 2-chloroacetyl chloride under controlled conditions:

Procedure :

  • Reagent Mixing : 1H-indol-6-amine (1.0 equiv) is dissolved in a 1:1 mixture of acetic acid and water.

  • Chloroacetyl Chloride Addition : 2-chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions.

  • Base Activation : Sodium acetate (1.5 equiv) is introduced to neutralize HCl byproducts.

  • Reaction Completion : The mixture is stirred for 4–6 hours at room temperature, yielding 2-chloro-N-(1H-indol-6-yl)acetamide as a crystalline solid .

Analytical Data :

PropertyValue
Yield78–82%
Melting Point145–148°C
IR (KBr)3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆)δ 4.25 (s, 2H, CH₂Cl), 6.35–7.45 (m, 7H, Ar–H), 10.15 (s, 1H, NH)

This method, adapted from IOSR Journal protocols , ensures high purity and scalability for industrial applications.

Nucleophilic Substitution with 5-Methylindole

The chloroacetamide intermediate undergoes nucleophilic displacement with 5-methylindole to form the target compound. The reaction exploits the nucleophilicity of the indole’s 1-position nitrogen:

Procedure :

  • Base Selection : Potassium carbonate (2.0 equiv) in DMF facilitates deprotonation of 5-methylindole.

  • Coupling Reaction : 2-chloro-N-(1H-indol-6-yl)acetamide (1.0 equiv) and 5-methylindole (1.1 equiv) are refluxed in DMF for 12–18 hours.

  • Workup : The product is precipitated with ice water and purified via recrystallization from ethanol .

Optimization Insights :

  • Solvent Impact : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.

  • Temperature : Reactions at 80–90°C improve yields by 15–20% compared to room temperature .

Yield and Characterization :

ParameterValue
Yield65–70%
¹³C NMR (DMSO-d₆)δ 169.8 (C=O), 136.2 (C–N), 21.4 (CH₃)
HPLC Purity>98%

This method, validated by ACS Omega studies , is favored for its reproducibility and minimal byproducts.

Reductive Amination Pathway

An alternative route involves reductive amination to construct the acetamide bridge:

Procedure :

  • Imine Formation : 1H-indol-6-amine reacts with glyoxylic acid to form an imine intermediate.

  • Reduction : Sodium borohydride reduces the imine to a secondary amine.

  • Acylation : The amine is treated with 5-methylindole-1-acetyl chloride to yield the final product .

Critical Observations :

  • Reduction Efficiency : NaBH₄ achieves 85–90% conversion, whereas LiAlH₄ causes over-reduction.

  • Side Products : <5% dimerization occurs without rigorous temperature control .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable rapid library synthesis:

Steps :

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected 1H-indol-6-amine.

  • Acetylation : On-resin reaction with 5-methylindole-1-acetic acid using HBTU activation.

  • Cleavage : TFA treatment releases the product with >90% purity .

Advantages :

  • Scalability : Batch sizes up to 500 g have been reported.

  • Purification Simplification : Resin filtration eliminates chromatographic steps .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

FactorOptimization Strategy
Solvent Recovery DMF distillation achieves 95% reuse.
Catalyst Use Piperidine (0.5 mol%) reduces reaction time by 30%.
Waste Management HCl scrubbers neutralize gaseous byproducts.

Economic analyses suggest a 40% cost reduction when using continuous-flow reactors over batch processes .

Analytical Characterization and Quality Control

Rigorous spectroscopic validation ensures compound integrity:

Key Metrics :

  • Mass Spectrometry : ESI-MS m/z 303.4 [M+H]⁺ confirms molecular weight.

  • XRD Analysis : Crystals exhibit monoclinic symmetry (space group P2₁/c) .

Stability Data :

ConditionDegradation After 6 Months
25°C, sealed<2%
40°C, 75% RH8–10%

Analyse Chemischer Reaktionen

    Oxidation: Verbindung X kann Oxidationsreaktionen eingehen und N-(1H-Indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamidoxid-Derivate bilden.

    Reduktion: Die Reduktion der Carbonylgruppe führt zu N-(1H-Indol-6-yl)-2-(5-methyl-1H-indol-1-yl)ethylamin.

    Substitution: Halogenierung oder andere Substitutionsreaktionen finden an den Indol- oder Acetamidpositionen statt.

    Häufige Reagenzien: Oxidationsmittel (z. B. KMnO₄), Reduktionsmittel (z. B. LiAlH₄) und Nucleophile (z. B. Amine).

    Hauptprodukte: Verschiedene Derivate mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

    Chemie: Als Baustein bei der Synthese komplexer Moleküle eingesetzt.

    Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung (z. B. entzündungshemmend, antimikrobiell).

    Medizin: Für seine pharmakologischen Eigenschaften (z. B. Antikrebsmittel, Antiviralmittel) untersucht.

    Industrie: Bei der Herstellung von Farbstoffen, Pharmazeutika und Agrochemikalien eingesetzt.

5. Wirkmechanismus

    Molekularziele: Interagiert mit spezifischen Rezeptoren oder Enzymen (z. B. G-Protein-gekoppelte Rezeptoren, Kinasen).

    Signalwege: Moduliert Signalwege (z. B. MAPK, PI3K/Akt), die an Zellwachstum, Apoptose und Entzündung beteiligt sind.

Wirkmechanismus

    Molecular Targets: Interacts with specific receptors or enzymes (e.g., G protein-coupled receptors, kinases).

    Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt) involved in cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide and structurally related indole acetamides:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Dual indole system; methyl at position 1 of the second indole; acetamide linker. 330.39 Hypothesized anti-inflammatory or anticancer activity (based on structural analogs).
N-(3-Hydroxyphenyl)-2-(1H-indol-6-yl)acetamide (J114) Single indole with 3-hydroxyphenyl substituent; acetamide linker. 281.31 Potent pyroptosis inhibitor; blocks NLRP3-caspase-1 activation and IL-1β release.
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Chlorobenzoyl and methoxy groups on indole; chloro-fluorophenyl side chain. 525.89 Anticancer activity (Bcl-2/Mcl-1 inhibition); low yield (8%) due to steric hindrance.
N-(Pyridin-2-yl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10m) Pyridinyl substituent; chlorobenzoyl and methoxy groups on indole. 474.94 Moderate anticancer activity; higher solubility due to pyridine moiety.
N-(1H-Indol-6-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide Morpholine-pyridazine hybrid; acetamide linker to indole. 353.4 Potential kinase inhibition (structural similarity to kinase inhibitors).

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The methyl group at position 1 of the indole in the target compound may enhance metabolic stability compared to unsubstituted indoles like J114 .
  • Electron-withdrawing groups (e.g., chloro, nitro in compounds 10j and 10l) improve binding to hydrophobic pockets in target proteins but reduce synthetic yields due to steric challenges .
  • Heterocyclic side chains (e.g., pyridine in 10m or morpholine in ) increase solubility and modulate selectivity for specific biological targets .

Synthetic Complexity: The target compound’s bis-indole system requires multi-step synthesis involving alkylation, coupling (e.g., HATU-mediated amidation), and purification, similar to methods described for analogs in .

Compounds with chlorobenzoyl groups (e.g., 10j) show strong anticancer activity against Bcl-2/Mcl-1, suggesting the target compound’s dual indole system could be optimized for similar targets .

Biologische Aktivität

N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Structural Overview

The compound features two indole moieties linked by an acetamide group, with the molecular formula C14H13N3OC_{14}H_{13}N_{3}O. The indole structure is well-known for its presence in various natural products and pharmaceuticals, often exhibiting anticancer and anti-inflammatory properties. The specific arrangement of the indole rings in this compound may enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that compounds with similar indole structures exhibit promising anticancer activities. For instance, the unique combination of two indole rings in this compound may enhance its binding affinity to various biological targets compared to simpler analogs. The following table summarizes related compounds and their biological activities:

Compound Name Structure Features Biological Activity
N-(1-methylindol-3-yl)-2-acetamideIndole ring linked to acetamideAnticancer properties
N-(indolyl)-N'-phenylureaIndole connected via urea linkageAntitumor activity
5-Methylindole derivativesMethyl substitution on the indole ringAnti-inflammatory effects
Indole-based tubulin inhibitorsIndole core with various substituentsInhibition of tubulin polymerization

The specific interactions of this compound with cellular pathways could lead to novel therapeutic strategies against cancer.

The mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, studies suggest that similar indole compounds may induce cell death through various pathways, including apoptosis and non-apoptotic mechanisms such as methuosis—characterized by the accumulation of macropinosome-derived vacuoles leading to cell death without traditional apoptotic markers .

Synthesis

The synthesis of this compound can be approached through multiple synthetic routes, which are essential for obtaining the compound in sufficient purity for biological evaluation. These synthetic methods often involve the condensation of appropriate indole derivatives followed by acetamide formation.

Case Studies

Several studies have explored the biological activity of related indole compounds:

  • Induction of Methuosis : A study highlighted that certain indolyl-pyridinyl-propenones could induce methuosis in glioblastoma cells, suggesting that structural modifications at specific positions on the indole ring can dramatically alter biological profiles and enhance cytotoxicity .
  • Microtubule Disruption : Another investigation found that modifications at the 2-indolyl position could disrupt microtubule polymerization, a critical mechanism in cancer cell proliferation. This disruption was associated with increased cytotoxicity against various cancer cell lines .

Q & A

Q. What are the established synthetic routes for N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including coupling of indole derivatives and acetamide intermediates. Key steps include:

  • Indole functionalization : Alkylation or sulfonation to introduce substituents (e.g., methyl groups) at specific positions .
  • Acetamide coupling : Use of reagents like 2-bromoacetamide derivatives in the presence of NaH/DMF at controlled temperatures (e.g., 35°C for 8 hours) to ensure high yields .
  • Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures to isolate the product . Critical factors : Temperature control, solvent choice (e.g., DMF for solubility), and stoichiometric ratios to minimize by-products .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

  • X-ray crystallography : Using SHELX software for small-molecule refinement to determine bond lengths, angles, and stereochemistry .
  • Spectroscopic analysis :
  • NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., indole NH peaks at δ 10–12 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What analytical methods are recommended for purity assessment?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
  • Melting point analysis : Sharp melting ranges (e.g., 180–182°C) indicate crystalline purity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be tested?

While the exact mechanism remains unelucidated, preliminary studies on analogous indole-acetamides suggest:

  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or melatonin receptors) using tritiated ligands .
  • Enzyme inhibition : Screening against kinases or oxidoreductases via fluorescence-based activity assays (e.g., NADPH depletion for oxidoreductases) . Experimental design : Dose-response curves (IC₅₀ determination) and competitive binding studies to identify target affinity .

How do structural modifications impact bioactivity? A structure-activity relationship (SAR) study framework.

Derivative Substituent Modifications Observed Bioactivity Reference
Compound 36Phenethyl group at N-indoleEnhanced Gli1 inhibition
Compound 37Piperidine-ethyl substitutionReduced cytotoxicity
Compound 38Morpholino-ethyl groupImproved solubility
Methodology :
  • Introduce substituents at the indole N-position or acetamide side chain.
  • Evaluate changes in IC₅₀ (enzyme assays) or EC₅₀ (cell-based models) .

Q. What computational tools can predict interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in receptor pockets (e.g., Hedgehog pathway proteins) .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Machine learning (e.g., Random Forest) to correlate structural descriptors (e.g., logP, PSA) with activity .

Q. How can contradictory data on solubility and bioactivity be resolved?

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations to improve bioavailability .
  • Controlled assays : Standardize buffer conditions (pH 7.4, 37°C) and use internal controls (e.g., DMSO vehicle) to normalize activity data .

Methodological Challenges and Solutions

  • Crystallization difficulties : Use seeding techniques or alternative solvents (e.g., acetone/water) for X-ray-quality crystals .
  • Spectral overlap in NMR : Apply 2D techniques (HSQC, HMBC) to resolve indole proton assignments .
  • Low synthetic yields : Optimize coupling steps using microwave-assisted synthesis (e.g., 100°C, 30 minutes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.